

# BRD 4354 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BRD 4354 |           |
| Cat. No.:            | B1667512 | Get Quote |

# **Application Notes and Protocols for BRD4354**

Audience: Researchers, scientists, and drug development professionals.

# **Chemical and Physical Properties**

BRD4354 is a small molecule inhibitor primarily targeting histone deacetylases (HDACs) and has also been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2][3] Understanding its physical and chemical properties is crucial for its effective use in experimental settings.

| Property          | Value                                                                       | Reference |
|-------------------|-----------------------------------------------------------------------------|-----------|
| Chemical Name     | 5-Chloro-7-[(4-ethyl-1-<br>piperazinyl)-3-<br>pyridinylmethyl]-8-quinolinol | [2]       |
| Molecular Formula | C21H23CIN4O                                                                 | [2]       |
| Molecular Weight  | 382.89 g/mol                                                                | [2]       |
| CAS Number        | 315698-07-8                                                                 |           |
| Appearance        | White to beige powder                                                       |           |
| Purity            | ≥98% (HPLC)                                                                 | [2]       |
| Storage           | Store solid at -20°C                                                        |           |
|                   |                                                                             |           |



### **Solubility Data**

The solubility of BRD4354 can vary depending on the solvent, temperature, and whether it is in its base form or as a salt (e.g., ditrifluoroacetate). The data below is compiled from various sources. It is recommended to use sonication or gentle warming to aid dissolution.[4][5] For hygroscopic solvents like DMSO, using a fresh, unopened bottle is advised for maximum solubility.[4][6]

| Solvent                   | Concentration                        | Comments                                             | Reference |
|---------------------------|--------------------------------------|------------------------------------------------------|-----------|
| DMSO                      | up to 20 mM                          | -                                                    |           |
| 12.5 mg/mL (~32.65<br>mM) | Requires sonication.                 | [4]                                                  |           |
| 3 mg/mL                   | Solution becomes clear with warming. |                                                      |           |
| Ethanol                   | up to 50 mM                          | -                                                    |           |
| Formulation 1             | ≥ 1.25 mg/mL (~3.26 mM)              | 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | [4]       |
| Formulation 2             | ≥ 1.25 mg/mL (~3.26 mM)              | 10% DMSO, 90%<br>Corn Oil                            | [4]       |

Note: The ditrifluoroacetate salt of BRD4354 exhibits significantly higher solubility in DMSO, reaching up to 125 mg/mL (~204.61 mM).[6]

# **Application Notes: Mechanism of Action**

BRD4354 has been shown to act through at least two distinct mechanisms, making it a molecule of interest for research in epigenetics and virology.

A. Inhibition of Histone Deacetylases (HDACs)

BRD4354 is a selective inhibitor of class IIa HDACs, with moderate potency against HDAC5 (IC<sub>50</sub> = 0.85  $\mu$ M) and HDAC9 (IC<sub>50</sub> = 1.88  $\mu$ M).[2][4] It shows weaker inhibition of HDACs 4, 6,







7, and 8, and is significantly less active against class I HDACs (HDAC1, 2, and 3).[2] The mechanism is believed to involve the chelation of the zinc ion essential for catalysis within the HDAC active site. This binding is proposed to trigger a decomposition of BRD4354 into an ortho-quinone methide intermediate, which then forms a covalent bond with nucleophilic cysteine residues in the enzyme's active site.





Click to download full resolution via product page

Caption: General mechanism of HDAC inhibition by BRD4354.







### B. Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)

BRD4354 has been identified as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][3] It exhibits an IC $_{50}$  of 0.72  $\mu$ M after a 60-minute incubation.[1] The proposed mechanism involves a two-step process: an initial reversible binding to the Mpro active site, followed by a retro-Mannich reaction that generates a reactive ortho-quinone methide intermediate. This intermediate is then attacked by the catalytic Cysteine-145 residue of Mpro, forming a stable covalent Michael adduct and inactivating the enzyme.[1][3]





Click to download full resolution via product page

Caption: Proposed mechanism of SARS-CoV-2 Mpro inhibition.

# **Experimental Protocols**



### Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in aqueous media for in vitro assays.

#### Materials:

- BRD4354 (MW: 382.89 g/mol )
- Anhydrous/low-water content DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)

#### Procedure:

- Calculate Mass: To prepare 1 mL of a 20 mM stock solution, calculate the required mass:
  - Mass (mg) = 20 mmol/L \* 1 mL \* (1 L / 1000 mL) \* 382.89 g/mol \* (1000 mg / 1 g) = 7.66
     mg
- Weigh Compound: Carefully weigh 7.66 mg of BRD4354 powder and place it into a sterile vial.
- Add Solvent: Add 1 mL of high-quality DMSO to the vial.
- Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[5] Visually inspect to ensure no particulates remain.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.[5]





Click to download full resolution via product page

Caption: Workflow for preparing a BRD4354 stock solution.



### Protocol 2: General Protocol for In Vitro Cell-Based Assay

This protocol provides a general framework for treating cultured cells with BRD4354. Final concentrations and incubation times should be optimized for each cell line and experimental endpoint.

#### Materials:

- 20 mM BRD4354 stock solution in DMSO (from Protocol 1)
- Cultured cells in appropriate multi-well plates
- Complete cell culture medium
- Vehicle control (DMSO)

#### Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>).
- Prepare Working Solutions: On the day of the experiment, perform serial dilutions of the 20 mM DMSO stock solution in complete cell culture medium to achieve the desired final concentrations.
  - $\circ$  Example for 10 μM final concentration: First, make an intermediate dilution by adding 1 μL of 20 mM stock to 199 μL of medium (yields 100 μM). Then, add 100 μL of this 100 μM solution to 900 μL of medium in the well (yields 10 μM).
  - Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% to avoid solvent toxicity.[5]
- Treatment: Remove the old medium from the cells and replace it with the medium containing
  the desired concentrations of BRD4354. Include a "vehicle only" control (medium with the
  same final DMSO concentration as the highest drug concentration).



- Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24 hours).[4]
- Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, gene expression analysis).

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol describes how to prepare a solution of BRD4354 suitable for administration in animal models, based on common formulation vehicles.[4]

#### Materials:

- BRD4354
- DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes and syringes

Procedure (for a 1.25 mg/mL solution):

- Prepare Stock: Prepare a concentrated stock of BRD4354 in DMSO (e.g., 12.5 mg/mL). This will be 10% of the final volume.
- Mix Solvents: In a sterile tube, combine the components in the following order, ensuring the solution is mixed thoroughly after each addition:
  - Add 400 μL of PEG300.
  - Add 100 μL of the 12.5 mg/mL BRD4354 DMSO stock. Mix well.
  - Add 50 μL of Tween-80. Mix well.



- $\circ$  Add 450 µL of sterile saline to bring the final volume to 1 mL.
- Final Dissolution: Vortex or sonicate the final mixture until it is a clear, homogenous solution.
- Administration: The formulation is now ready for administration via the desired route (e.g., intraperitoneal injection). The final concentration is 1.25 mg/mL BRD4354 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 3. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BRD 4354 solubility in DMSO and other solvents].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667512#brd-4354-solubility-in-dmso-and-other-solvents]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com